(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a fluorobenzylidene group, and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the thiazolidine ring.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction involving a pyrrolidine derivative and a suitable leaving group on the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione derivative with similar therapeutic applications.
Uniqueness
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorobenzylidene and pyrrolidinylmethyl groups, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C15H15FN2O2S |
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Molecular Weight |
306.4g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-5-3-11(4-6-12)9-13-14(19)18(15(20)21-13)10-17-7-1-2-8-17/h3-6,9H,1-2,7-8,10H2/b13-9- |
InChI Key |
DKSGSEBFXLVNPF-LCYFTJDESA-N |
SMILES |
C1CCN(C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Isomeric SMILES |
C1CCN(C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
C1CCN(C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
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